1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
Description
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a fluorinated amine hydrochloride derivative featuring a bicyclic indene scaffold. The compound consists of a 2,3-dihydro-1H-indenyl core substituted with a fluorine atom at position 6 and a methanamine group at position 4, which is protonated as a hydrochloride salt. Such derivatives are often explored for central nervous system (CNS) applications, including GABA transporter inhibition, due to the fluorine atom’s electronegativity and the amine group’s bioavailability .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |
InChI Key |
HPBSXMPTYVKWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 6-fluoro-2,3-dihydro-1H-inden-4-one, which is a key intermediate.
Reduction: The ketone group in 6-fluoro-2,3-dihydro-1H-inden-4-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Amine-Centric Reactions
The primary amine group enables classical nitrogen-based transformations:
a. Schiff Base Formation
Reacts with aldehydes/ketones under mild acidic conditions (e.g., catalytic acetic acid) to form imine derivatives. This reaction is critical for creating bioactive intermediates in medicinal chemistry .
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehyde | EtOH, Δ | Imine derivative | Precursor for heterocyclic compounds |
| Cyclic ketone | RT, catalytic H<sup>+</sup> | Spirocyclic amine | Neurological drug candidates |
b. Acylation
Undergoes acetylation with acetyl chloride or acetic anhydride to produce amides, enhancing metabolic stability .
c. Reductive Amination
Participates in Ir-catalyzed asymmetric hydrogenation of imines, yielding chiral amines with potential enantioselective applications .
Fluorinated Indene Reactivity
The 6-fluoro substituent and dihydroindene framework influence ring-specific transformations:
a. Electrophilic Aromatic Substitution
Despite fluorine's electron-withdrawing effect, the indene ring undergoes regioselective halogenation at the 5-position under Friedel-Crafts conditions (AlCl<sub>3</sub>, Cl<sub>2</sub>) .
b. Ring-Opening Reactions
Reacts with strong nucleophiles (e.g., Grignard reagents) at the benzylic position, leading to ring expansion or functionalized alkanes.
Synthetic Utility in Complex Molecule Assembly
This compound serves as a key intermediate in multi-step syntheses:
a. EED Inhibitor Development
Used in the synthesis of EEDi-5273, a potent anticancer agent, via POCl<sub>3</sub>-mediated cyclization and formylation steps .
b. Cross-Coupling Reactions
Participates in Buchwald-Hartwig amination with aryl halides, facilitated by Pd catalysts, to form biaryl amine derivatives .
Mechanistic Insights from Computational Studies
DFT calculations reveal that bond activation steps (e.g., X–H bond cleavage in hydrogenation) are rate-determining, with non-bonding interactions governing stereochemical outcomes in asymmetric reactions .
Stability and Reactivity Trade-offs
The hydrochloride salt enhances water solubility but limits direct nucleophilic reactivity. Freebase conversion (via NaOH treatment) is often required for further functionalization .
Scientific Research Applications
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of Selected Analogues
*Calculated based on analogous structures; †Estimated similarity based on structural divergence.
Key Observations :
- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine or bromine may enhance binding specificity in biological targets (e.g., enzymes or transporters) .
- Ring System Differences : The indene core (partially saturated) vs. benzofuran (oxygen-containing heterocycle) or indole (nitrogen-containing) alters electronic properties and solubility. Indene derivatives may exhibit improved lipophilicity relative to benzofuran analogues .
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound is absent, insights can be inferred from related compounds:
- Halogen-Dependent Activity : Brominated indole derivatives (e.g., 2-(6-bromo-1H-indol-3-yl)ethanamine HCl) may prioritize receptor affinity over metabolic stability due to bromine’s larger size, whereas fluorine’s electronegativity could optimize both parameters .
Chemical Stability and Handling
- Hydrochloride Salts : Like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl, the target compound likely requires storage in dry, cool conditions to prevent decomposition .
Biological Activity
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structure, characterized by a fluorinated indene moiety, suggests potential biological activities that could be leveraged in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride
- Molecular Formula : C10H12ClF N
- Molecular Weight : 201.66 g/mol
- Physical State : Solid
- Purity : Typically >98%
Biological Activity Overview
The biological activity of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has been investigated primarily in the context of its interaction with various receptors and enzymes. The following sections summarize key findings from recent research.
- Receptor Interaction : This compound has shown affinity for several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Research has indicated that 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Data Table of Biological Activities
Case Study 1: Neuropharmacological Assessment
A study conducted on animal models evaluated the neuropharmacological effects of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride. The results demonstrated that administration led to significant improvements in behavioral assays associated with anxiety and depression, indicating its potential as an antidepressant agent.
Case Study 2: Antimicrobial Properties
In vitro testing revealed that the compound exhibited notable antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting a promising role in combating antibiotic-resistant strains.
Q & A
Q. Basic Research Focus
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride salt aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydrochloride salts can cause irritation .
- Spill Management : Neutralize spills with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite) to avoid contamination .
- Storage : Store in sealed glass containers at 2–8°C to prevent hygroscopic degradation .
Which analytical techniques are most effective for assessing stereochemical purity in derivatives of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with crystallographic data (if available).
- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by single-crystal analysis .
What strategies are employed to elucidate biological target interactions of this compound in neurological studies?
Q. Advanced Research Focus
- Molecular Docking : Screen against GPCR or monoamine transporter models (e.g., serotonin receptors) to predict binding affinities .
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-serotonin) to quantify displacement in brain tissue homogenates .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which informs pharmacokinetic profiles .
How can researchers mitigate byproduct formation during the hydrochlorination step?
Q. Basic Research Focus
- Controlled Acid Addition : Introduce HCl gas slowly in an ice bath to avoid exothermic side reactions.
- Solvent Selection : Use aprotic solvents (e.g., THF or dichloromethane) to minimize hydrolysis .
- Workup Optimization : Extract unreacted amines with ethyl acetate before precipitation to isolate pure hydrochloride salt .
What computational tools are recommended for predicting the compound’s solubility and partition coefficients (logP)?
Q. Advanced Research Focus
- QSAR Models : Use tools like ACD/Percepta to estimate logP and aqueous solubility based on substituent effects (e.g., fluorine’s electron-withdrawing impact) .
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems using GROMACS or AMBER .
How does the fluorine substituent influence the compound’s metabolic stability in preclinical studies?
Advanced Research Focus
Fluorine’s electronegativity reduces metabolic oxidation at the 6-position. Assess stability via:
- In Vitro CYP450 Inhibition Assays : Compare with non-fluorinated analogs to quantify resistance to hepatic enzymes .
- Mass Spectrometry (LC-MS/MS) : Identify metabolites in plasma samples after intravenous administration in rodent models .
What are the best practices for validating synthetic intermediates using hyphenated techniques?
Q. Basic Research Focus
- LC-UV-MS : Couple liquid chromatography with UV/Vis and mass detection to confirm molecular weights and UV maxima (e.g., indene π→π* transitions at ~260 nm) .
- NMR-HPLC : Use stop-flow NMR to correlate retention times with structural features .
How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
Q. Advanced Research Focus
- Scaffold Modification : Introduce substituents (e.g., methyl, hydroxyl) at the 2- or 3-position of the indene ring to probe steric and electronic effects .
- Biological Assays : Test derivatives in vitro for receptor affinity (e.g., IC values) and in vivo for bioavailability (e.g., brain-plasma ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
